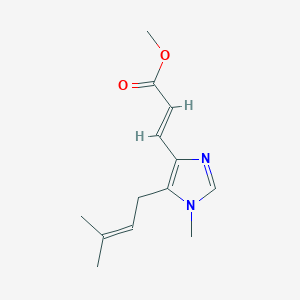![molecular formula C18H25N4O6P B070516 Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb CAS No. 166115-75-9](/img/structure/B70516.png)
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of phosphonic acid depends on its specific application. In agriculture, it acts as a chelating agent by forming stable complexes with metal ions, which increases their solubility and availability for plant uptake. In medicine, it inhibits the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides that are essential for cancer cell growth. In materials science, it modifies the surface properties of materials by forming strong chemical bonds with the surface atoms.
Biochemical and Physiological Effects:
Phosphonic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In agriculture, it can improve plant growth and yield by enhancing nutrient uptake. In medicine, it can inhibit cancer cell growth and induce apoptosis, or programmed cell death. In materials science, it can improve the mechanical and thermal properties of materials by modifying their surface chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using phosphonic acid in lab experiments include its high stability, low toxicity, and ease of synthesis. Additionally, it can be easily modified to suit specific applications. However, its limitations include its relatively low solubility in water and its potential to form insoluble complexes with metal ions, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of phosphonic acid. In agriculture, it could be further investigated as a potential alternative to traditional fertilizers, which can have negative environmental impacts. In medicine, it could be developed as a targeted anticancer therapy that selectively inhibits cancer cell growth without affecting healthy cells. In materials science, it could be used to develop new materials with improved properties, such as self-healing materials or materials with enhanced electrical conductivity. Additionally, further research could be conducted to better understand the mechanism of action of phosphonic acid and its potential applications in various fields.
Conclusion:
Phosphonic acid, 4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb, is a compound with significant potential applications in various fields, including agriculture, medicine, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of phosphonic acid could lead to new and innovative solutions in these fields.
Synthesemethoden
The synthesis of phosphonic acid involves the reaction between 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid and chloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it has been used as a chelating agent to enhance the uptake of nutrients by plants. In medicine, it has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a surface modifier to improve the properties of various materials, such as polymers and ceramics.
Eigenschaften
CAS-Nummer |
166115-75-9 |
|---|---|
Molekularformel |
C18H25N4O6P |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-(diethoxyphosphorylmethyl)benzamide |
InChI |
InChI=1S/C18H25N4O6P/c1-5-27-29(26,28-6-2)11-12-7-9-13(10-8-12)16(23)20-14-15(19)21(3)18(25)22(4)17(14)24/h7-10H,5-6,11,19H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
KYDKPQWVWFLYDN-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N)OCC |
Synonyme |
Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carbonyl]phenyl]methyl]-, diethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)


![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)




![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
